molecular formula C14H20N2O6S B12716084 Einecs 258-327-1 CAS No. 53052-96-3

Einecs 258-327-1

Cat. No.: B12716084
CAS No.: 53052-96-3
M. Wt: 344.39 g/mol
InChI Key: MBKGKALNQKLNTG-UHFFFAOYSA-N
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Description

Einecs 258-327-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Properties

CAS No.

53052-96-3

Molecular Formula

C14H20N2O6S

Molecular Weight

344.39 g/mol

IUPAC Name

3-acetyl-1,3-thiazolidine-4-carboxylic acid;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C8H11NO3.C6H9NO3S/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-4(8)7-3-11-2-5(7)6(9)10/h2,10-12H,3-4H2,1H3;5H,2-3H2,1H3,(H,9,10)

InChI Key

MBKGKALNQKLNTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.CC(=O)N1CSCC1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 258-327-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example:

    Oxidation: The compound may react with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized products.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 258-327-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 258-327-1 involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism depends on the compound’s structure and the nature of its interactions with biological molecules. For example, it may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Einecs 258-327-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds.

Q & A

Q. Q1. What are the foundational physicochemical properties of Einecs 258-327-1 that must be characterized to ensure reproducibility in experimental studies?

Answer: To ensure reproducibility, researchers must systematically document:

  • Molecular weight and purity (via mass spectrometry and elemental analysis) .
  • Solubility profiles in common solvents (using UV-Vis spectroscopy or HPLC under standardized conditions) .
  • Thermal stability (via differential scanning calorimetry or thermogravimetric analysis) .
  • Spectroscopic fingerprints (e.g., NMR, FTIR) to confirm structural integrity .
    Methodological Note: Calibrate instruments using certified reference materials and report deviations ≥2% .

Q. Q2. How can researchers design controlled experiments to isolate the reactivity of this compound in complex mixtures?

Answer:

  • Control groups: Include blank reactions (without the compound) and spiked samples to distinguish background noise .
  • Matrix simplification: Use chromatographic separation (e.g., HPLC) to isolate the compound from interfering substances .
  • Kinetic studies: Monitor reaction progress at fixed intervals under controlled temperature/pH .
    Data Analysis Tip: Apply ANOVA to compare treatment effects and account for batch variability .

Advanced Research Questions

Q. Q3. How should conflicting spectral data for this compound be resolved to validate its structural identity?

Answer:

  • Cross-validation: Compare NMR/FTIR data with computational simulations (e.g., DFT calculations) .
  • Isotopic labeling: Use deuterated analogs to confirm peak assignments in complex spectra .
  • Collaborative verification: Share raw data with independent labs for blind analysis .
    Example: A 2024 study resolved conflicting 13C^{13}\text{C}-NMR peaks by correlating experimental shifts with density functional theory (DFT) predictions .

Q. Q4. What methodological frameworks are recommended to analyze dose-response anomalies in toxicological studies involving this compound?

Answer:

  • Non-linear regression modeling: Fit data to Hill or logistic curves to identify thresholds .
  • Mechanistic toxicokinetics: Incorporate physiologically based pharmacokinetic (PBPK) models to account for metabolic variability .
  • Error source mapping: Quantify uncertainties from biological replicates, instrument drift, and sample preparation .
    Case Study: A 2023 investigation attributed dose-response outliers to enzymatic degradation artifacts, resolved by adding protease inhibitors .

Q. Q5. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Bioavailability adjustments: Normalize in vitro concentrations to plasma exposure levels observed in vivo .
  • Tissue-specific assays: Use organ-on-a-chip models to mimic physiological conditions .
  • Meta-analysis: Pool data from independent studies to identify confounding variables (e.g., serum protein binding) .
    Data Table Example:
Study TypeEfficacy (%)Key ConfounderReference
In vitro85 ± 5Serum proteins
In vivo42 ± 8Hepatic clearance

Methodological Pitfalls and Solutions

Q. Q6. What are common errors in stability studies of this compound, and how can they be mitigated?

Answer:

  • Error: Ignoring photodegradation under ambient light.
    Solution: Conduct stability tests in amber glassware with controlled illumination .
  • Error: Overlooking humidity effects in solid-state formulations.
    Solution: Use dynamic vapor sorption (DVS) analysis to quantify hygroscopicity .

Q. Q7. How should researchers address batch-to-batch variability in synthetic routes to this compound?

Answer:

  • Process analytical technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis .
  • Design of experiments (DoE): Optimize reaction parameters (temperature, catalyst loading) via factorial designs .
  • Quality by design (QbD): Define critical quality attributes (CQAs) for raw materials and intermediates .

Ethical and Reporting Standards

Q. Q8. What ethical considerations apply when publishing negative or inconclusive results for this compound?

Answer:

  • Full disclosure: Report all experimental conditions, including failed attempts, to prevent publication bias .
  • Data repositories: Deposit raw datasets in platforms like Zenodo or Figshare for transparency .
  • FAIR principles: Ensure data are Findable, Accessible, Interoperable, and Reusable .

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